molecular formula C7H9NO2 B1514902 (5-Cyclopropyl-3-isoxazolyl)methanol CAS No. 1060817-48-2

(5-Cyclopropyl-3-isoxazolyl)methanol

Cat. No. B1514902
M. Wt: 139.15 g/mol
InChI Key: NUYRQGMZXHHVQB-UHFFFAOYSA-N
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Description

“(5-Cyclopropyl-3-isoxazolyl)methanol” is a compound with the empirical formula C7H9NO2 and a molecular weight of 139.15 . It’s a useful research chemical .


Molecular Structure Analysis

The molecular structure of “(5-Cyclopropyl-3-isoxazolyl)methanol” can be represented by the SMILES string OCC1=NOC(C2CC2)=C1 .


Physical And Chemical Properties Analysis

“(5-Cyclopropyl-3-isoxazolyl)methanol” is a liquid . Its InChI key is NUYRQGMZXHHVQB-UHFFFAOYSA-N .

Scientific Research Applications

Exploration of Methanol as a Solvent and Reactant in Biomembrane Studies

Methanol is commonly used as a solubilizing agent to study transmembrane proteins and peptides in biological and synthetic membranes. Research by Nguyen et al. (2019) indicates methanol significantly impacts lipid dynamics, accelerating the transfer and flip-flop kinetics in phosphocholine vesicles. This highlights methanol's role in affecting bilayer composition and lipid scrambling, crucial for cell survival and protein reconstitution in biomembrane studies Nguyen et al., 2019.

Methanol in Biological Conversion to Chemicals

Methanol serves as an attractive substrate for the biological production of chemicals and fuels. Whitaker et al. (2017) engineered E. coli to utilize methanol, demonstrating the conversion of methanol into biomass components and specialty chemicals like naringenin, showcasing methanol's potential in metabolic engineering and renewable resource utilization Whitaker et al., 2017.

Methanol in Organic Synthesis and Energy Technologies

Sarki et al. (2021) explored methanol's use as both a C1 synthon and hydrogen source in organic synthesis, highlighting its application in N-methylation of amines and transfer hydrogenation of nitroarenes. This research underscores methanol's versatility in catalyzing reactions that produce pharmaceutical agents and other chemicals, reflecting its central importance in chemical synthesis and energy technologies Sarki et al., 2021.

Methanol Utilization in Methylotrophic Bacteria for Bioprocesses

Schrader et al. (2009) review the potential of methylotrophic bacteria in utilizing methanol as an alternative carbon source for developing bioprocesses. This highlights methanol's role in enabling economically competitive bioprocesses based on renewable resources, illustrating the advancements in genetic engineering and metabolic understanding of methylotrophs Schrader et al., 2009.

Safety And Hazards

“(5-Cyclopropyl-3-isoxazolyl)methanol” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It’s recommended to take precautionary measures such as P301 + P310 .

Future Directions

The future directions for “(5-Cyclopropyl-3-isoxazolyl)methanol” and similar compounds lie in the development of new eco-friendly synthetic strategies . This includes the exploration of metal-free synthetic routes for the synthesis of isoxazoles, which could potentially have significant biological interests .

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYRQGMZXHHVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651015
Record name (5-Cyclopropyl-1,2-oxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyclopropylisoxazol-3-yl)methanol

CAS RN

1060817-48-2
Record name (5-Cyclopropyl-1,2-oxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1060817-48-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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